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Compound of Interest

Compound Name: Piperiacetildenafil

Cat. No.: B8811007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperiacetildenafil is a chemical compound identified as an intermediate in the preparation of

pyrazolopyrimidinones.[1][2] Its structure is closely related to that of sildenafil, a well-known

phosphodiesterase type 5 (PDE5) inhibitor. The key structural difference lies in the substituent

at the 5-position of the 2-ethoxyphenyl group; Piperiacetildenafil possesses a 2-(piperidin-1-

yl)acetyl group in place of sildenafil's 4-methylpiperazin-1-ylsulfonyl moiety. This guide outlines

a comprehensive, proposed synthesis pathway for Piperiacetildenafil, drawing upon

established chemical principles and analogous reactions from the synthesis of sildenafil and

related compounds. The presented pathways are designed to be chemically sound and provide

a strong foundation for practical laboratory synthesis.

Chemical Structure
IUPAC Name: 5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-6H-

pyrazolo[4,5-d]pyrimidin-7-one[3]

CAS Number: 147676-50-4[1][3]

Molecular Formula: C₂₄H₃₁N₅O₃

Molecular Weight: 437.54 g/mol
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Proposed Retrosynthetic Analysis
A logical retrosynthetic analysis of Piperiacetildenafil suggests two primary strategies,

diverging at the method of coupling the pyrazolopyrimidinone core with the functionalized

phenyl ring.

Strategy A involves a late-stage functionalization of a pre-formed phenyl-pyrazolopyrimidinone

intermediate via Friedel-Crafts acylation.

Strategy B employs a modern cross-coupling approach, such as a Suzuki-Miyaura reaction, to

join the pyrazolopyrimidinone core with a pre-synthesized, functionalized phenylboronic acid

derivative. This strategy is often preferred for its high efficiency and functional group tolerance.

Synthesis Pathway and Experimental Protocols
The synthesis can be divided into three main stages:

Synthesis of the Pyrazolo[4,3-d]pyrimidin-7-one Core.

Synthesis of the Functionalized Phenyl Intermediate.

Coupling and Final Modification.

Stage 1: Synthesis of the Pyrazolo[4,3-d]pyrimidin-7-one
Core (Compound 4)
The initial steps for the synthesis of the core structure are well-established in the literature for

sildenafil and its analogs.

Step 1.1: Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid (1)

This step involves the condensation of a diketoester with hydrazine, followed by N-methylation

and hydrolysis.

Protocol:

React a suitable diketoester, such as ethyl 2,4-dioxoheptanoate, with hydrazine hydrate in

a suitable solvent like ethanol or acetic acid to form the pyrazole ring.
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Perform regioselective N-methylation of the pyrazole nitrogen using a methylating agent

like dimethyl sulfate in the presence of a base.

Hydrolyze the resulting ester to the carboxylic acid using a base such as sodium

hydroxide, followed by acidic workup.

Step 1.2: Nitration and Amide Formation (2)

Protocol:

Nitrate the pyrazole carboxylic acid (1) using a mixture of nitric acid and sulfuric acid.

Convert the carboxylic acid group to a carboxamide by treating it with a chlorinating agent

(e.g., thionyl chloride) to form the acid chloride, followed by reaction with aqueous

ammonia.

Step 1.3: Reduction of Nitro Group (3)

Protocol:

Reduce the nitro group of compound (2) to an amino group. A common method is catalytic

hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent like ethanol or

ethyl acetate.

Step 1.4: Cyclization to form the Pyrazolopyrimidinone Core (4)

Protocol:

Acylate the aminopyrazole carboxamide (3) with 2-ethoxybenzoyl chloride in the presence

of a base like triethylamine or pyridine.

Induce cyclization of the resulting amide by heating in the presence of a base, such as

potassium tert-butoxide, to form 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-

pyrazolo[4,3-d]pyrimidin-7-one (4).

Stage 2 & 3: Synthesis of Piperiacetildenafil via Two
Proposed Routes
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This route functionalizes the pre-formed core structure (4).

Step 2A.1: Friedel-Crafts Acylation (5)

Protocol:

Dissolve the pyrazolopyrimidinone core (4) in a suitable inert solvent, such as

dichloromethane or nitrobenzene.

Add a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in stoichiometric amounts.

Slowly add bromoacetyl chloride or chloroacetyl chloride at a controlled temperature (e.g.,

0 °C) to perform the Friedel-Crafts acylation, yielding the α-halo ketone intermediate (5).

The reaction is directed to the para position of the ethoxy group due to its ortho-, para-

directing nature.

Step 3A.1: Nucleophilic Substitution with Piperidine (6 - Piperiacetildenafil)

Protocol:

Dissolve the α-halo ketone (5) in a solvent such as acetonitrile or tetrahydrofuran (THF).

Add an excess of piperidine to the solution. The reaction typically proceeds at room

temperature or with gentle heating.

A non-nucleophilic base, such as potassium carbonate or triethylamine, can be added to

scavenge the hydrohalic acid byproduct.

After the reaction is complete, perform an aqueous workup and purify the product by

column chromatography or recrystallization to obtain Piperiacetildenafil (6).

This more convergent route involves preparing the functionalized phenyl group separately and

then coupling it to a modified pyrazolopyrimidinone core.

Step 2B.1: Synthesis of 2-Ethoxy-5-(2-bromoacetyl)phenylboronic acid (9)

Protocol:
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Start with 4-bromo-2-ethoxytoluene (7). Perform a Friedel-Crafts acylation with acetyl

chloride and AlCl₃ to introduce an acetyl group, yielding 1-(5-bromo-4-

ethoxyphenyl)ethanone.

Brominate the α-carbon of the acetyl group using a brominating agent like bromine in

acetic acid or N-bromosuccinimide (NBS) with a radical initiator to form the α-bromo

ketone (8).

Convert the aryl bromide (8) to the corresponding boronic acid (9) via a lithium-halogen

exchange using n-butyllithium followed by quenching with triisopropyl borate and

subsequent acidic hydrolysis.

Step 2B.2: Nucleophilic Substitution with Piperidine (10)

Protocol:

React the α-bromo ketone boronic acid (9) with piperidine in a solvent like THF or DMF.

The presence of the boronic acid may require protection or careful selection of reaction

conditions to avoid side reactions. Alternatively, this step can be performed after the

Suzuki coupling.

Step 3B.1: Halogenation of the Pyrazolopyrimidinone Core (11)

Protocol:

To prepare the pyrazolopyrimidinone core for Suzuki coupling, it must be halogenated.

This can be achieved by modifying the synthesis from Stage 1 to use a halogenated

benzoyl chloride in Step 1.4, or by direct halogenation of an appropriate precursor. For this

route, we would synthesize a 5-bromo- or 5-iodo-pyrazolopyrimidinone (11).

Step 3B.2: Suzuki-Miyaura Coupling (6 - Piperiacetildenafil)

Protocol:

Combine the halogenated pyrazolopyrimidinone (11) and the functionalized phenylboronic

acid (10) in a solvent system, typically a mixture of an organic solvent (e.g., dioxane,

toluene, or DMF) and water.
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Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., K₂CO₃,

Na₂CO₃, or K₃PO₄).

Heat the reaction mixture, often under an inert atmosphere (e.g., nitrogen or argon), until

the reaction is complete as monitored by TLC or LC-MS.

Perform an aqueous workup, extract the product with an organic solvent, and purify by

column chromatography or recrystallization to yield Piperiacetildenafil (6).

Data Presentation
The following tables summarize hypothetical quantitative data for the key reaction steps, based

on typical yields for these types of transformations found in the chemical literature.

Table 1: Summary of Yields for Synthesis Route A

Step Reaction
Starting
Material

Product
Typical Yield
(%)

2A.1
Friedel-Crafts

Acylation
Compound 4 Compound 5 60-75

3A.1
Nucleophilic

Substitution
Compound 5

Piperiacetildenafi

l (6)
80-95

Table 2: Summary of Yields for Synthesis Route B
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Step Reaction
Starting
Material

Product
Typical Yield
(%)

2B.1
Multi-step

synthesis

4-bromo-2-

ethoxytoluene (7)
Compound 9

40-50 (over 3

steps)

2B.2
Nucleophilic

Substitution
Compound 9 Compound 10 80-95

3B.1 Halogenation
Pyrazolopyrimidi

none precursor
Compound 11 70-85

3B.2
Suzuki-Miyaura

Coupling

Compounds 10 &

11

Piperiacetildenafi

l (6)
75-90

Mandatory Visualizations
Caption: Overall synthetic workflow for Piperiacetildenafil via two distinct routes.
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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